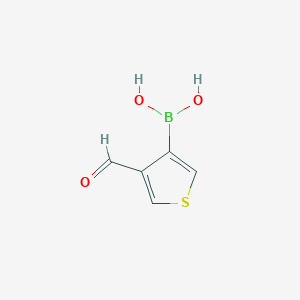

3-Formyl-4-thiopheneboronic acid

概要

説明

CP-394531は、非ステロイド性の、高選択的なグルココルチコイド受容体拮抗薬です。 免疫系疾患、内分泌代謝疾患、神経系疾患など、様々な疾患における治療の可能性が研究されています .

製法

CP-394531の合成は、中間体の調製とその後の特定条件下での反応を含むいくつかのステップで構成されます。 詳細な合成経路と反応条件は、通常、製造元のファイザー株式会社が保有する機密情報です。 グルココルチコイド受容体拮抗薬の一般的な合成法には、特定の試薬と触媒を使用して、目的の分子構造を実現することが含まれます .

準備方法

The synthesis of CP-394531 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Pfizer Inc. general synthetic methods for glucocorticoid receptor antagonists involve the use of specific reagents and catalysts to achieve the desired molecular structure .

化学反応の分析

CP-394531は、酸化、還元、置換反応など、様々な化学反応を起こします。 これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化反応では酸化された誘導体が生成される可能性があり、置換反応では特定の官能基が置換される可能性があります .

科学研究への応用

CP-394531は、科学研究における潜在的な用途について広く研究されています。 自己免疫疾患などの免疫系疾患や、1型糖尿病などの代謝疾患の治療に有望性を示しています。 また、神経変性疾患や肥満の治療における可能性について研究されています。 この化合物は、グルココルチコイド受容体を選択的に拮抗する能力により、様々な生理学的および病理学的プロセスにおけるこれらの受容体の役割を研究するための貴重なツールとなっています .

科学的研究の応用

CP-394531 has been extensively studied for its potential applications in scientific research. It has shown promise in the treatment of immune system diseases, such as autoimmune disorders, and metabolic diseases, including diabetes mellitus type 1. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases and obesity. The compound’s ability to selectively antagonize glucocorticoid receptors makes it a valuable tool in studying the role of these receptors in various physiological and pathological processes .

作用機序

CP-394531は、グルココルチコイド受容体に選択的に結合し、その活性を阻害することによって効果を発揮します。 この拮抗作用により、免疫応答、代謝、ストレス応答など、様々な生理学的プロセスを調節する役割を担うグルココルチコイドの効果を仲介することができなくなります。 グルココルチコイド受容体を阻害することで、CP-394531はこれらのプロセスを調節し、グルココルチコイドシグナル伝達が異常になっている疾患において、治療上の利点を提供する可能性があります .

類似化合物との比較

CP-394531は、グルココルチコイド受容体拮抗薬として、高い選択性と効力を持ち、ユニークです。 CP-409069やCP-472555などの類似化合物も、グルココルチコイド受容体の選択的な拮抗作用を示しています。 CP-394531は、グルココルチコイド受容体活性を調節する効果に貢献する、特定の分子構造と結合親和性によって際立っています .

生物活性

3-Formyl-4-thiopheneboronic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antioxidant applications. This article reviews the current understanding of its biological activity, synthesizing data from various studies and presenting findings in a structured manner.

This compound, with the molecular formula and a molecular weight of approximately 155.96 g/mol, features a thiophene ring substituted with a formyl group and a boronic acid moiety. Its structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C5H5BO3S |

| Molecular Weight | 155.96 g/mol |

| Solubility | Very soluble in water |

| Log P (octanol-water) | -0.35 |

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including this compound, as anticancer agents. For instance, research indicates that boronic compounds can selectively induce cytotoxicity in cancer cells while sparing healthy cells. In a study examining various boronic compounds, it was observed that specific derivatives significantly reduced the viability of prostate cancer cells (PC-3) to about 33% at a concentration of 5 µM, while healthy fibroblast cells maintained viability rates above 70% .

Case Study: Prostate Cancer Cells

- Cell Line : PC-3 (Human Prostate Cancer)

- Concentration : 5 µM

- Viability Post-Treatment :

- Cancer Cells: 33%

- Healthy Cells: 71%

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies have shown that boronic acids exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The inhibition zones for these compounds ranged from 7 mm to 13 mm depending on the specific microorganism tested .

Antimicrobial Efficacy

- Microorganisms Tested :

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

| Compound | Inhibition Zone (mm) |

|---|---|

| B1 | 10 |

| B5 | 12 |

| B7 | 9 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated significant antioxidant activity. Various assays including DPPH and ABTS have been employed to evaluate its capacity to scavenge free radicals. The results indicated that this compound exhibits antioxidant effects comparable to established standards such as α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) .

Antioxidant Assay Results

- Assays Conducted :

- DPPH

- ABTS

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| B2 | 85 | 90 |

| B5 | 78 | 82 |

The biological activity of boronic acids like this compound is often attributed to their ability to interact with biological macromolecules. The boron atom can form reversible covalent bonds with diols present in sugars and nucleic acids, which may alter cellular processes such as signaling pathways related to apoptosis in cancer cells .

特性

IUPAC Name |

(4-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLCWVAVXNPOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400581 | |

| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4347-32-4 | |

| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-formylthiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。